molecular formula C9H9F2N3O4S B13038661 1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13038661
M. Wt: 293.25 g/mol
InChI Key: FPHIGPLEXIJURP-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound characterized by its unique structure, which includes a difluoroethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 1,3-diketone substrates with difluoroacetic anhydride in the presence of triethylamine . This reaction generates the electrophilic species of difluoroacetaldehyde, which then reacts with the diketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfonyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H9F2N3O4S

Molecular Weight

293.25 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H9F2N3O4S/c1-19(16,17)8-12-2-5-4-18-9(15)14(3-6(10)11)7(5)13-8/h2,6H,3-4H2,1H3

InChI Key

FPHIGPLEXIJURP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2COC(=O)N(C2=N1)CC(F)F

Origin of Product

United States

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